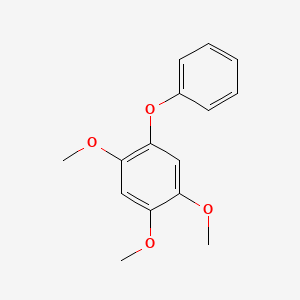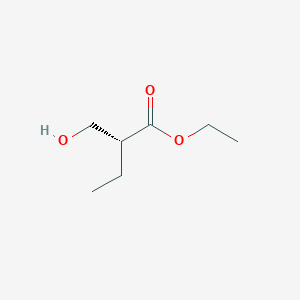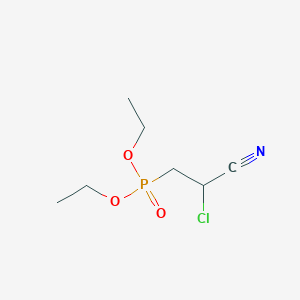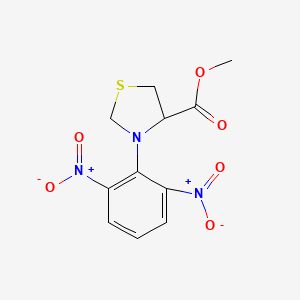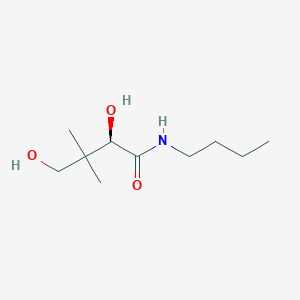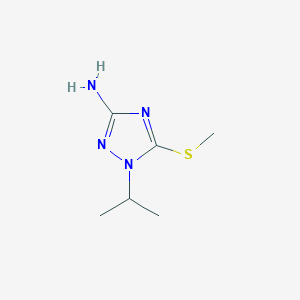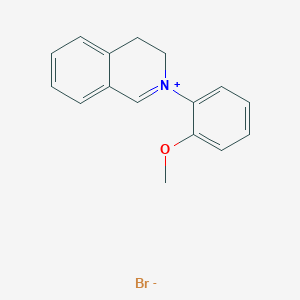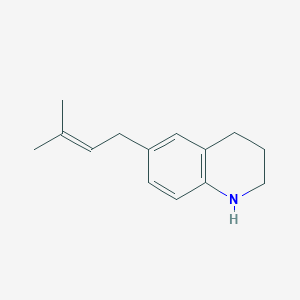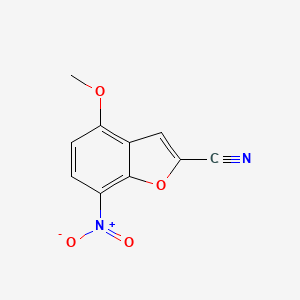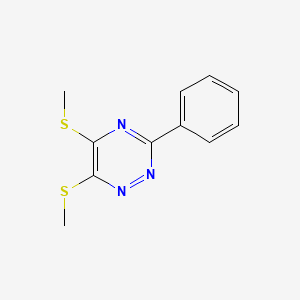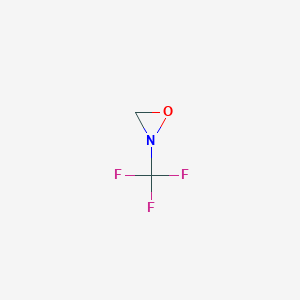
2-(Trifluoromethyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)oxaziridine is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. The trifluoromethyl group attached to the nitrogen atom imparts unique electronic and steric properties to the molecule, making it a valuable reagent in organic synthesis and various scientific applications .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)oxaziridine typically involves the oxidation of imines with peracids, such as meta-chloroperbenzoic acid (mCPBA). This method is favored due to its efficiency and the high yield of the desired oxaziridine . The reaction conditions generally include the use of an inert solvent like dichloromethane and a controlled temperature to ensure the stability of the oxaziridine product .
Industrial production methods for this compound are not extensively documented, but the principles of large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions for scalability and safety .
Chemical Reactions Analysis
2-(Trifluoromethyl)oxaziridine is known for its versatility in undergoing various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the epoxidation of alkenes and the hydroxylation of enolates.
Cycloaddition: It participates in [3+2] cycloaddition reactions with heterocumulenes to form substituted five-membered heterocycles.
Common reagents used in these reactions include alkenes, enolates, and heterocumulenes, with conditions often involving mild temperatures and inert atmospheres to maintain the integrity of the oxaziridine . Major products formed from these reactions include epoxides, hydroxylated compounds, and various nitrogen-containing heterocycles .
Scientific Research Applications
2-(Trifluoromethyl)oxaziridine has found applications in several scientific fields:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates through a single-electron transfer (SET) process . This process is facilitated by the strained three-membered ring and the relatively weak N-O bond, which makes the compound highly reactive . The molecular targets and pathways involved include enolates, alkenes, and various nucleophiles, which undergo oxidation or amination upon interaction with the oxaziridine .
Comparison with Similar Compounds
Similar compounds to 2-(Trifluoromethyl)oxaziridine include other oxaziridines, such as N-alkyl and N-aryloxaziridines . Compared to these, this compound is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and selectivity in chemical reactions . This makes it particularly valuable in applications requiring precise and efficient transformations .
Similar compounds include:
N-alkyloxaziridines: Used for similar oxidation and amination reactions but with different reactivity profiles.
N-aryloxaziridines: Employed in the synthesis of aromatic compounds and intermediates.
Dioxiranes: Another class of three-membered heterocycles used for oxidation reactions.
Properties
CAS No. |
88673-07-8 |
|---|---|
Molecular Formula |
C2H2F3NO |
Molecular Weight |
113.04 g/mol |
IUPAC Name |
2-(trifluoromethyl)oxaziridine |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)6-1-7-6/h1H2 |
InChI Key |
FHAOPKSCHGYKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
